molecular formula C9H6BrCl2N B8759054 6-Bromo-4-chloroquinoline hydrochloride CAS No. 1086062-75-0

6-Bromo-4-chloroquinoline hydrochloride

Cat. No. B8759054
Key on ui cas rn: 1086062-75-0
M. Wt: 278.96 g/mol
InChI Key: RWGAHDHOGFMENT-UHFFFAOYSA-N
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Patent
US08633187B2

Procedure details

A 3-neck roundbottom flask equipped with a reflux condenser and mechanical stirrer was charged with 6-bromo-4-chloroquinoline hydrochloride (34.6 g, 0.124 mol), anhydrous sodium iodide (92.93 g, 0.62 mol) and propionitrile (1 L). The resulting slurry was stirred vigorously at reflux for 96 hrs. The solution was cooled to room temperature and 500 mL of 10% K2CO3 solution was added, followed by a 200 mL of a 5% sodium sulfite solution. The reaction mixture was extracted with CH2Cl2 (600 mL×4). The combined organic extracts were dried (Na2SO4), filtered and conc. in vacuo to provide the title compound as an off-white solid (41.8 g, >quantitative yield), which was used without further purification. LCMS [M]+=333.8, 334.8, 336.0 and 337.0; 1H NMR (400 MHz, d-DMSO) δ (ppm)=7.98-7.96 (2 H, m), 8.14-8.16 (1 H, m), 8.23 (1 H, d), 8.53 (1 H, d).
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
92.93 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[C:6]2Cl.[I-:14].[Na+].C(#N)CC.S([O-])([O-])=O.[Na+].[Na+]>C([O-])([O-])=O.[K+].[K+]>[Br:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[C:6]2[I:14] |f:0.1,2.3,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
34.6 g
Type
reactant
Smiles
Cl.BrC=1C=C2C(=CC=NC2=CC1)Cl
Name
Quantity
92.93 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1 L
Type
reactant
Smiles
C(CC)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-neck roundbottom flask equipped with a reflux condenser and mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 96 hrs
Duration
96 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with CH2Cl2 (600 mL×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered and conc. in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CC=NC2=CC1)I
Measurements
Type Value Analysis
AMOUNT: MASS 41.8 g
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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